1-(Cyclohexa-1,3-dien-1-yl)-2-oxoethyl benzofuran-3-carboxylate
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Overview
Description
1-(Cyclohexa-1,3-dien-1-yl)-2-oxoethyl benzofuran-3-carboxylate is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclohexa-1,3-dien-1-yl)-2-oxoethyl benzofuran-3-carboxylate typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Introduction of the Carboxylate Group: The carboxylate group can be introduced via esterification reactions using carboxylic acids or their derivatives.
Attachment of the Cyclohexa-1,3-dien-1-yl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions for high yield and purity, and ensuring the process is environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclohexa-1,3-dien-1-yl)-2-oxoethyl benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structure and possible biological activities.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(Cyclohexa-1,3-dien-1-yl)-2-oxoethyl benzofuran-3-carboxylate would depend on its specific biological target. Generally, benzofuran derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact mechanism would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Benzofuran-2-carboxylate: Another benzofuran derivative with a carboxylate group.
Cyclohexa-1,3-dien-1-yl derivatives: Compounds containing the cyclohexa-1,3-dien-1-yl group.
2-Oxoethyl derivatives: Compounds with the 2-oxoethyl functional group.
Uniqueness
1-(Cyclohexa-1,3-dien-1-yl)-2-oxoethyl benzofuran-3-carboxylate is unique due to the combination of its benzofuran core, cyclohexa-1,3-dien-1-yl group, and 2-oxoethyl functional group. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C17H14O4 |
---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
(1-cyclohexa-1,3-dien-1-yl-2-oxoethyl) 1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C17H14O4/c18-10-16(12-6-2-1-3-7-12)21-17(19)14-11-20-15-9-5-4-8-13(14)15/h1-2,4-6,8-11,16H,3,7H2 |
InChI Key |
LKSUIKJDJPQCIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC=C1)C(C=O)OC(=O)C2=COC3=CC=CC=C32 |
Origin of Product |
United States |
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